molecular formula C6H7FN2O B091679 2-Ethoxy-5-fluoropyrimidine CAS No. 17148-48-0

2-Ethoxy-5-fluoropyrimidine

Cat. No.: B091679
CAS No.: 17148-48-0
M. Wt: 142.13 g/mol
InChI Key: DYBCJJAIMCCRDM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative with the molecular formula C6H7FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide. The reaction typically occurs in an organic solvent such as ethanol, under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atoms by the ethoxide ions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Ethoxy-5-fluoropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, fluorinated pyrimidines like this compound are known to inhibit enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA topoisomerase . These interactions disrupt the replication and repair processes in cancer cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-fluoropyrimidine is unique due to its ethoxy substituent, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying fluorinated pyrimidines’ effects on biological systems.

Properties

IUPAC Name

2-ethoxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBCJJAIMCCRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633576
Record name 2-Ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17148-48-0
Record name 2-Ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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